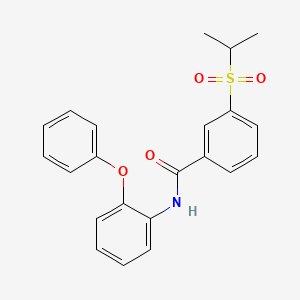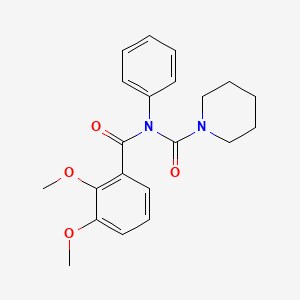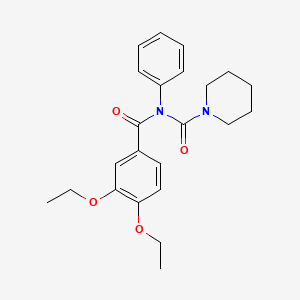
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide (EPCPC) is an organic compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule that is structurally similar to opioid receptors and is known to have analgesic, anti-inflammatory, and anti-allergic properties. EPCPC has been studied in both in vitro and in vivo models and has been found to have a range of therapeutic effects.
Applications De Recherche Scientifique
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential therapeutic effects in a range of diseases, including cancer, diabetes, and neurodegenerative diseases. In particular, it has been studied for its potential anti-inflammatory, anti-allergic, and analgesic properties. In addition, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential as an anti-tumor agent, as it has been found to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is not fully understood, but it is believed to act as an agonist at opioid receptors, which are involved in pain perception and regulation of the immune system. It is also believed to act on other receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been found to have a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation, pain, and allergic responses. It has also been found to have anti-tumor effects, as it has been found to inhibit the growth of certain types of cancer cells. In addition, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been found to have neuroprotective effects, as it has been found to protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to study in vitro. Additionally, it has been found to have a range of therapeutic effects, making it a potential therapeutic agent. However, it is important to note that the exact mechanism of action is not fully understood, and further research is needed to fully understand its effects.
Orientations Futures
There are a number of potential future directions for the study of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide. One potential direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research could be done to investigate the exact mechanism of action of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, as well as its interactions with other receptors and signaling pathways. Finally, further research could be done to investigate the potential side effects of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide and to develop safer and more effective therapeutic agents.
Méthodes De Synthèse
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be synthesized by a number of methods, the most common of which is an acylation reaction. This involves the reaction of an aromatic amine, such as N-phenylpiperidine-1-carboxamide, with an acyl chloride, such as ethoxybenzoyl chloride, in the presence of a base, such as sodium hydroxide. The reaction results in the formation of the desired product, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide.
Propriétés
IUPAC Name |
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-14-8-7-13-18(19)20(24)23(17-11-5-3-6-12-17)21(25)22-15-9-4-10-16-22/h3,5-8,11-14H,2,4,9-10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBBAAFZMVKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)


![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)